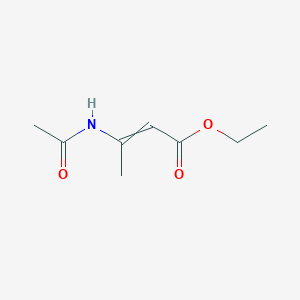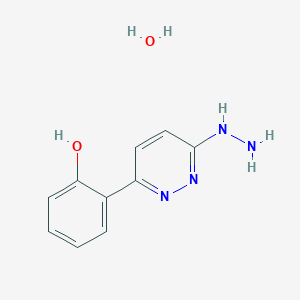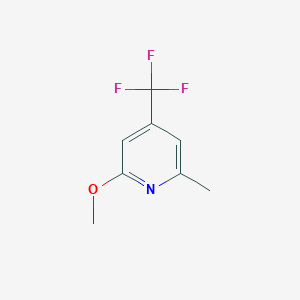![molecular formula C30H32N2O4 B15148479 N,N'-hexane-1,6-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B15148479.png)
N,N'-hexane-1,6-diylbis[2-(naphthalen-1-yloxy)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE is a complex organic compound characterized by the presence of naphthalene rings and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE typically involves multiple steps, starting from readily available naphthalene derivatives. The key steps include:
Formation of Naphthalen-1-yloxy Acetic Acid: This can be achieved by reacting naphthol with chloroacetic acid under basic conditions.
Amidation Reaction: The naphthalen-1-yloxy acetic acid is then converted to its corresponding amide by reacting with hexylamine.
Coupling Reaction: The final step involves coupling the intermediate with another molecule of naphthalen-1-yloxy acetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Naphthoquinones
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE involves its interaction with specific molecular targets. The naphthalene rings can intercalate with DNA, while the amide groups can form hydrogen bonds with proteins, potentially inhibiting their function. This dual mode of action makes it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE
- 2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE
- 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE has a more complex structure, which may confer unique properties such as enhanced binding affinity to biological targets and improved stability. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C30H32N2O4 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-[6-[(2-naphthalen-1-yloxyacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C30H32N2O4/c33-29(21-35-27-17-9-13-23-11-3-5-15-25(23)27)31-19-7-1-2-8-20-32-30(34)22-36-28-18-10-14-24-12-4-6-16-26(24)28/h3-6,9-18H,1-2,7-8,19-22H2,(H,31,33)(H,32,34) |
InChI Key |
HXKAFUSWGNHFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCCCCCCNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15148423.png)
![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148430.png)
![4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B15148436.png)
![2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B15148440.png)
![5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B15148455.png)
![2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15148457.png)
![N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide](/img/structure/B15148467.png)
![2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15148485.png)
![N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide](/img/structure/B15148492.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B15148503.png)
